molecular formula C8H10ClN3O B1530419 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol CAS No. 1261232-18-1

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Cat. No. B1530419
CAS RN: 1261232-18-1
M. Wt: 199.64 g/mol
InChI Key: RSFDDQTZDRCPAJ-UHFFFAOYSA-N
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Description

“1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 . It is used in scientific research and has diverse applications, from drug discovery to material synthesis.


Molecular Structure Analysis

The molecular structure of “1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a pyrrolidine ring, a five-membered ring with one nitrogen atom, via a carbon-carbon bond . The pyrimidine ring carries a chlorine atom, and the pyrrolidine ring carries a hydroxyl group .


Physical And Chemical Properties Analysis

“1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.

Scientific Research Applications

Antiviral Activity

Research on C-5 substituted analogues of tubercidin, which shares a similar pyrimidine core structure to "1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol", demonstrates significant antiviral properties against a range of RNA and DNA viruses. These compounds have shown considerable activity in vitro, with specific derivatives being more selective against certain viruses. The study highlights the potential of structurally modified pyrimidine derivatives as biologically active agents against viral infections (Bergstrom et al., 1984).

Synthesis and Biological Evaluation of Novel Compounds

The synthesis of new coumarin derivatives incorporating pyrimidine structures has been explored, indicating the versatility of the pyrimidine scaffold in creating compounds with potential antimicrobial activity. This underscores the utility of pyrimidine derivatives in the synthesis of new chemicals with possible therapeutic applications (Al-Haiza et al., 2003).

Molecular Interactions and Recognition

Substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized and incorporated into triplex-forming oligonucleotides, demonstrating selective binding to CG inversions in DNA triple helices. This research provides insight into molecular recognition processes, potentially useful in developing therapeutic strategies targeting specific DNA structures (Ranasinghe et al., 2005).

Structural and Chemical Analysis

Studies on the crystal structure of compounds containing the aminopyrimidine fragment, including those with chloro substitutions, offer valuable information on molecular recognition and the impact of structural modifications on pharmaceutical properties. These findings contribute to the understanding of drug action at the molecular level, which is crucial for the design of more effective pharmaceuticals (Rajam et al., 2017).

Safety and Hazards

The safety data sheet (SDS) for “1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol” provides information on its potential hazards . It’s important to handle this compound with care, using appropriate personal protective equipment, and to follow safe laboratory practices.

properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFDDQTZDRCPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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